REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)=[CH:4][C:3]=1[CH:14](C1C=NC(NC2C=CC(F)=CC=2F)=CC=1)[OH:15].CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.C([O-])([O-])=O.[Na+].[Na+]>CC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][N:11]=[CH:12][CH:13]=2)=[CH:4][C:3]=1[CH:14]=[O:15] |f:1.2.3,4.5.6|
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Name
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(2-Chloro-5-pyridin-4-yl-phenyl)-[6-(2,4-difluoro-phenylamino)-pyridin-3-yl]-methanol
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Quantity
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111 mg
|
Type
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reactant
|
Smiles
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ClC1=C(C=C(C=C1)C1=CC=NC=C1)C(O)C=1C=NC(=CC1)NC1=C(C=C(C=C1)F)F
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
|
Name
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Jones reagent
|
Quantity
|
0.45 mL
|
Type
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reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
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extracted with ethyl acetate three times
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic phases are dried over Na2SO4
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Type
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CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification via chromatography (SiO2; CH2Cl2/MeOH 98/2)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=C(C=C1)C1=CC=NC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |